molecular formula C10H13Cl2N B7798465 (1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride

(1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride

Cat. No.: B7798465
M. Wt: 218.12 g/mol
InChI Key: IKWXZFQVNVITTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride: is a chemical compound with the molecular formula C10H13Cl2N

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.

    Substitution: It can participate in substitution reactions where the chlorine atom or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry: (1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to investigate the effects of cyclopropylamine derivatives on biological systems. It is also studied for its potential as a pharmacological agent.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific receptors or enzymes. Its structural features make it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

    (4-Chlorophenyl)cyclopropylamine:

    (4-Chlorophenyl)methanamine: Another related compound with different functional groups but similar core structure.

    Cyclopropylamine derivatives: A broad class of compounds with varying substituents on the cyclopropyl ring.

Uniqueness: (1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride is unique due to its specific combination of a cyclopropyl ring and a 4-chlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-3-1-8(2-4-9)10(7-12)5-6-10;/h1-4H,5-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWXZFQVNVITTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.